Famphur
Overview
Description
Famphur is an organophosphate compound primarily used as an insecticide in veterinary medicine. It is known for its effectiveness in controlling parasites such as lice and grubs in livestock. This compound is a systemic insecticide, meaning it is absorbed into the animal’s bloodstream and affects parasites that feed on the host .
Mechanism of Action
Target of Action
Famphur primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
As an AChE inhibitor , this compound interferes with the action of this enzyme, leading to an accumulation of acetylcholine in the synapses . This excess acetylcholine continues to stimulate the neurons, causing over-excitation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to a range of downstream effects . .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, breathing difficulties, and even death in severe cases . The specific molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, organothiophosphates like this compound are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents . More research is needed to fully understand the impact of environmental factors on this compound’s action.
Biochemical Analysis
Biochemical Properties
Famphur plays a significant role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By binding to the active site of acetylcholinesterase, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter. This interaction disrupts normal nerve function, causing paralysis and death in parasites.
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by interfering with cell signaling pathways that rely on acetylcholine as a neurotransmitter . The accumulation of acetylcholine due to this compound’s inhibition of acetylcholinesterase can lead to overstimulation of cholinergic receptors, resulting in continuous nerve impulses, muscle twitching, and eventually paralysis. Additionally, this compound can impact gene expression related to stress responses and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serine residue in the active site of acetylcholinesterase, forming a stable phosphorylated enzyme complex . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at synaptic junctions, causing prolonged stimulation of cholinergic receptors and disrupting normal neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade in the presence of light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and causing oxidative stress. The degradation products of this compound, such as famoxon, also contribute to its toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls parasites without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as muscle tremors, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent.
Metabolic Pathways
This compound is metabolized in the liver through oxidative and hydrolytic pathways . The primary enzyme involved in its metabolism is cytochrome P450, which converts this compound to its more toxic metabolite, famoxon. This metabolite further undergoes hydrolysis to form less toxic compounds that are excreted from the body. This compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in fatty tissues due to its lipophilic nature, leading to prolonged exposure and potential toxicity in these areas.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where it interacts with acetylcholinesterase . This compound’s activity is influenced by its localization, as it needs to reach the active site of acetylcholinesterase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Famphur is synthesized through a multi-step process involving the reaction of dimethyl phosphorochloridothioate with 4-dimethylaminobenzenesulfonamide. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a crystalline form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of its oxygen analog, famoxon.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Nucleophiles for Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Famoxon.
Hydrolysis: Dimethyl phosphorothioic acid and 4-dimethylaminobenzenesulfonamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Famphur has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reactions.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Studied for its potential use in treating parasitic infections in livestock.
Industry: Utilized in the formulation of veterinary insecticides and antiparasitic treatments
Comparison with Similar Compounds
Famphur belongs to the class of organophosphates, which includes several other compounds with similar insecticidal properties. Some of these compounds include:
Malathion: Another organophosphate insecticide used in agriculture and public health.
Diazinon: Commonly used in agriculture for pest control.
Chlorpyrifos: Widely used in agriculture but with more stringent regulations due to its toxicity.
Uniqueness of this compound: this compound is unique in its specific use in veterinary medicine for controlling parasites in livestock. Its systemic action and effectiveness against a range of parasites make it particularly valuable in this context .
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISACBWYRJHSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO5PS2 | |
Record name | FAMPHUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041966 | |
Record name | Famphur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB] | |
Record name | FAMPHUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Famphur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5273 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons | |
Record name | FAMPHUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000136 [mmHg] | |
Record name | Famphur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5273 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
Record name | FAMPHUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, Colorless crystalline powder | |
CAS No. |
52-85-7 | |
Record name | FAMPHUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Famphur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-85-7 | |
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Record name | Famphur | |
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Record name | Famphur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11408 | |
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Record name | Phosphorothioic acid, O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl ester | |
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Record name | Famphur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
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Record name | O-[4-[(dimethylamino)sulphonyl]phenyl] O,O-dimethyl thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.141 | |
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Record name | FAMPHUR | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | FAMPHUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52.5-53.5 °C | |
Record name | FAMPHUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Famphur?
A1: this compound, an organophosphate insecticide, exerts its effect by inhibiting acetylcholinesterase (AChE) in target organisms. [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death in insects. [, ]
Q2: How does this compound affect non-target organisms, such as birds?
A2: Birds, like magpies and hawks, are highly susceptible to this compound poisoning. [, , ] They can be exposed through the consumption of contaminated prey or directly by ingesting treated cattle hair containing this compound residues. [, ] The mechanism of toxicity in birds is similar to that in insects, involving AChE inhibition and leading to death. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C10H16NO5PS2 and has a molecular weight of 325.36 g/mol. []
Q4: Are there any specific structural features of this compound important for its activity?
A4: Yes, this compound in its solid state exhibits a distance of 5.10 Å between the δ(+)P...δ(+)H atoms. This distance falls within the range reported for the separation of charges within the active site of insect acetylcholinesterase (AChE), suggesting its importance for binding and inhibition. []
Q5: How stable is this compound in the environment?
A5: While this compound degrades relatively rapidly in some environments and tissues, residues can persist on cattle hair for extended periods, exceeding 90 days post-treatment. This persistence raises concerns about its impact on non-target wildlife. []
Q6: How do different formulations of this compound affect its effectiveness and stability?
A6: Studies have investigated various formulations of this compound, including pour-on, injectable, and oral paste. The efficacy of each formulation can vary depending on factors such as dosage, application method, and target species. [, , , , , , , ] For instance, this compound pour-on, while effective for cattle grub control, has been linked to bird mortality due to residue persistence on cattle hair. []
Q7: What is known about the absorption and distribution of this compound in cattle?
A7: Following topical application (pour-on) of this compound in cattle, the highest residues are found in subcutaneous fat within a day, with a half-life of approximately 0.9 days. Residues are also detectable in muscle, liver, and milk. [] The intramuscular injection of this compound in reindeer leads to a depot effect in the injection-site muscle. []
Q8: How long does this compound remain detectable in animal tissues?
A8: The persistence of this compound in tissues varies. One study found isazophos, a contaminant in a this compound pour-on formulation, persisted in bovine tissues for as long as 94 days, even appearing in fetal liver 70 days after the dam's exposure. []
Q9: Against which parasites is this compound effective in cattle?
A9: this compound has demonstrated efficacy against cattle grubs (Hypoderma spp.), lice (Linognathus vituli, Haematopinus eurysternus, Damalinia bovis), and ticks (Boophilus spp.). [, , , , , ] Its effectiveness can vary depending on the parasite species, application method, and dosage.
Q10: Has resistance to this compound been observed in any parasites?
A10: Yes, studies have reported the development of resistance to this compound in the abomasal nematode, Ostertagia circumcincta, in sheep. [] This finding highlights the potential for resistance development with prolonged and repeated use of this compound.
Q11: What are the potential toxic effects of this compound in cattle?
A11: this compound, being an organophosphate, can induce toxicity in cattle, particularly at higher doses. Clinical signs of organophosphate poisoning, such as muscle tremors, salivation, and respiratory distress, have been observed. [, , ] Brahman cattle appear to be more sensitive to this compound toxicity than Angus cattle. []
Q12: What analytical methods are used to detect and quantify this compound in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique used for the identification and quantification of this compound and its metabolites in various matrices, including tissues, milk, and environmental samples. [, ]
Q13: What is the environmental fate of this compound?
A14: this compound can potentially enter the environment through various routes, including animal excretions, runoff from treated fields, and improper disposal. [] While it is believed to degrade relatively quickly in some environments, its persistence on cattle hair and potential bioaccumulation in the food chain are concerns. [, ]
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